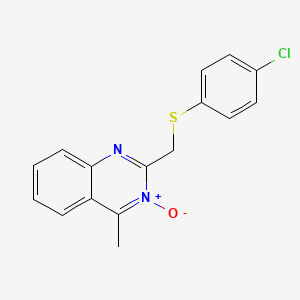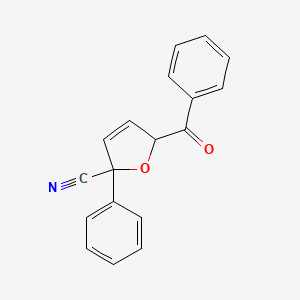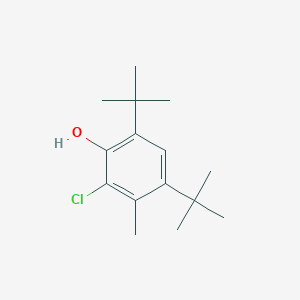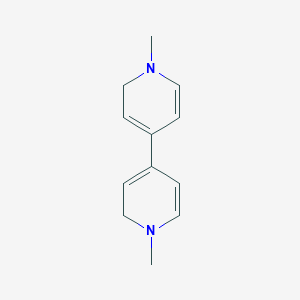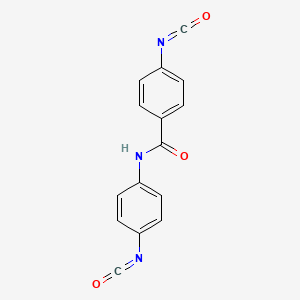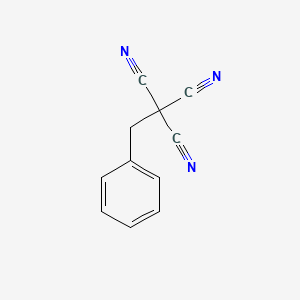
1,1,1-Ethanetricarbonitrile, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Ethanetricarbonitrile, 2-phenyl- is an organic compound with the molecular formula C11H7N3 It is a nitrile derivative, characterized by the presence of three cyano groups attached to a central carbon atom, with a phenyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Ethanetricarbonitrile, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1,1-Ethanetricarbonitrile, 2-phenyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Ethanetricarbonitrile, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium ethoxide (NaOEt), other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,1,1-Ethanetricarbonitrile, 2-phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,1-Ethanetricarbonitrile, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,2-propanedione: A similar compound with a different functional group, used in organic synthesis and as a flavoring agent.
2-Phenyl-5-benzimidazolesulfonic acid: Another related compound with applications in UV protection and as a micropollutant in personal care products.
Uniqueness
1,1,1-Ethanetricarbonitrile, 2-phenyl- is unique due to its three cyano groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
6023-46-7 |
|---|---|
Molekularformel |
C11H7N3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-phenylethane-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C11H7N3/c12-7-11(8-13,9-14)6-10-4-2-1-3-5-10/h1-5H,6H2 |
InChI-Schlüssel |
BSADQACEIUPZKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


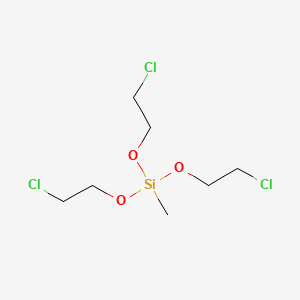
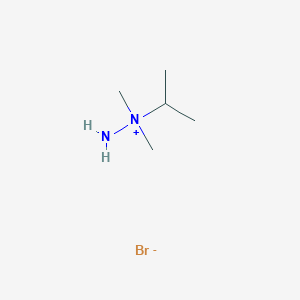
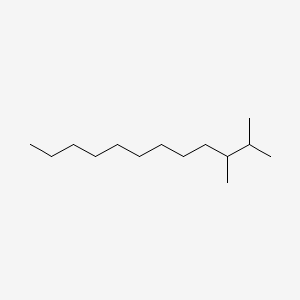
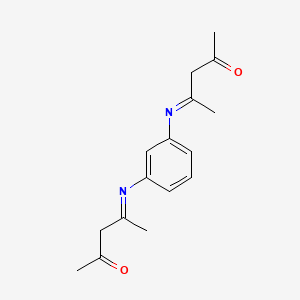
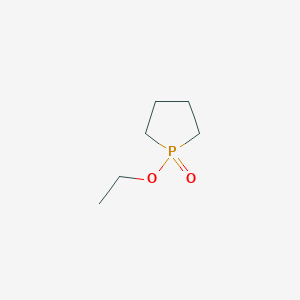
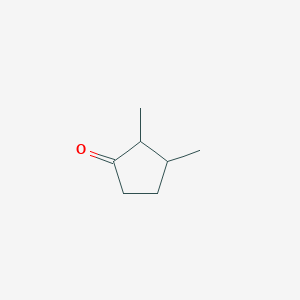
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
